2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane

Übersicht

Beschreibung

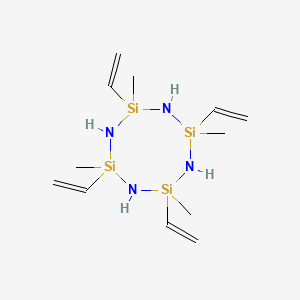

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane: is a cyclic organosilicon compound characterized by the presence of both methyl and vinyl groups attached to a cyclotetrasilazane ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications.

Wissenschaftliche Forschungsanwendungen

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is used in various scientific research fields, including:

Chemistry: As a precursor for the synthesis of advanced materials and polymers.

Biology: In the development of biocompatible materials for medical devices.

Medicine: As a component in drug delivery systems and diagnostic tools.

Industry: In the production of high-performance coatings, adhesives, and sealants.

Wirkmechanismus

Target of Action

The primary target of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is aryl bromides . Aryl bromides are a class of organic compounds that contain a bromine atom attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

This compound interacts with its targets, the aryl bromides, through a process known as cross-coupling . In the presence of a palladium catalyst, this compound cross-couples with aryl bromides to give styrene derivatives . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

The cross-coupling reaction involving this compound and aryl bromides affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, including styrene derivatives .

Pharmacokinetics

Given its use in organic synthesis, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the presence of a catalyst, and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of styrene derivatives, which are important compounds in various industrial applications .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the aryl bromide target, and the conditions of the reaction, such as temperature and pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane typically involves the reaction of vinyl-substituted silanes with methyl-substituted silanes in the presence of a catalyst. A common method includes the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene in the presence of a platinum catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydride across multiple bonds.

Oxidation: Reaction with oxidizing agents to form siloxane derivatives.

Substitution: Replacement of vinyl groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum or palladium catalysts, moderate temperatures.

Oxidation: Hydrogen peroxide or other oxidizing agents, controlled temperatures.

Substitution: Halogenated reagents, often in the presence of a base.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with varied functional groups.

Oxidation: Siloxane derivatives with enhanced stability.

Substitution: Functionalized silanes with diverse applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

- 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane

- 1,3,5,7-Tetramethylcyclotetrasiloxane

Uniqueness

Compared to similar compounds, 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane offers a unique combination of reactivity and stability due to the presence of both vinyl and methyl groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane (commonly referred to as D4Vi or TMTVSi) is a cyclic organosilicon compound with significant applications in polymer chemistry. Its unique structure includes four reactive vinyl groups that facilitate various polymerization reactions, making it a valuable building block for silicone-based materials. This article explores the biological activity of D4Vi, focusing on its interactions with biological systems and potential applications in biomedicine and materials science.

- Molecular Formula : C12H24O4Si4

- Molecular Weight : 344.66 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : Approximately 224 °C

- Melting Point : -44 °C

Biological Activity Overview

D4Vi exhibits low toxicity and is considered safe for various applications. Its biological activity can be categorized into several key areas:

- Polymerization and Material Synthesis :

-

Cellular Interactions :

- Research indicates that D4Vi can interact with cellular membranes due to its hydrophobic nature. This interaction may influence cellular uptake mechanisms for drug delivery applications.

- Toxicological Profile :

Case Study 1: D4Vi in Drug Delivery Systems

A study investigated the use of D4Vi as a component in drug delivery nanoparticles. The findings demonstrated that nanoparticles containing D4Vi enhanced the solubility and bioavailability of poorly soluble drugs. The study reported improved therapeutic efficacy in animal models when compared to traditional drug formulations.

Case Study 2: Polymer Blends for Biomedical Applications

Another research project focused on blending D4Vi-derived polymers with biocompatible materials to create scaffolds for tissue engineering. The resulting materials exhibited excellent mechanical properties and biocompatibility, promoting cell adhesion and growth.

Research Findings

Applications

The biological activity of D4Vi opens avenues for its application in various fields:

- Biomedical Engineering : As a component in drug delivery systems and tissue scaffolds.

- Material Science : In the development of advanced materials with tailored properties for specific applications.

- Energy Storage : Enhancing the performance of battery materials through its incorporation into polymer matrices.

Eigenschaften

IUPAC Name |

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-16H,1-4H2,5-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALPEXSVOIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965933 | |

| Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-63-0 | |

| Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.